Estradiol disulfate
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Overview
Description
It is related to estradiol 3-sulfate and estradiol 17β-sulfate . Estradiol disulfate has a chemical formula of C18H24O8S2 and a molar mass of 432.50 g/mol . This compound is significant in the study of estrogen metabolism and its biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of estradiol disulfate typically involves the sulfation of estradiol. One common method is the use of sulfating agents such as sulfur trioxide-pyridine complex (SO3-Py) or chlorosulfonic acid (ClSO3H) in the presence of a base like pyridine . The reaction is usually carried out under controlled conditions to ensure selective sulfation at the 3 and 17 positions of the estradiol molecule.
Industrial Production Methods: Industrial production of this compound may involve similar sulfation processes but on a larger scale. The use of microwave-assisted sulfation has been reported to enhance the efficiency and yield of the sulfation process . The final product is typically purified using aqueous purification protocols and ion-exchange chromatography due to the poor solubility of sulfated compounds in organic solvents .
Chemical Reactions Analysis
Types of Reactions: Estradiol disulfate undergoes various chemical reactions, including:
Hydrolysis: this compound can be hydrolyzed to estradiol and sulfuric acid under acidic or enzymatic conditions.
Reduction: Reduction of this compound can lead to the formation of estradiol.
Substitution: Sulfate groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or enzymatic hydrolysis using sulfatases.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Nucleophilic substitution reactions using nucleophiles like amines or thiols.
Major Products:
Hydrolysis: Estradiol and sulfuric acid.
Reduction: Estradiol.
Substitution: Various estradiol derivatives depending on the nucleophile used.
Scientific Research Applications
Estradiol disulfate has several scientific research applications:
Chemistry: Used as a model compound to study sulfation reactions and the behavior of sulfated steroids.
Biology: Investigated for its role in estrogen metabolism and its effects on estrogen receptors.
Medicine: Studied for its potential therapeutic applications in hormone replacement therapy and its role in diseases related to estrogen metabolism.
Industry: Used in the development of biosensors for detecting estrogenic compounds in environmental samples.
Mechanism of Action
Estradiol disulfate is similar to other sulfated estrogens such as estradiol 3-sulfate and estradiol 17β-sulfate . it is unique in having sulfate groups at both the 3 and 17 positions, which affects its solubility, stability, and biological activity. Compared to estradiol 3-sulfate and estradiol 17β-sulfate, this compound has a much lower binding affinity for estrogen receptors . This difference in binding affinity and the presence of two sulfate groups make this compound a distinct compound in the study of estrogen metabolism and its biological effects.
Comparison with Similar Compounds
- Estradiol 3-sulfate
- Estradiol 17β-sulfate
- Estrone sulfate
- Estriol sulfate
Properties
Molecular Formula |
C18H22O8S2-2 |
---|---|
Molecular Weight |
430.5 g/mol |
IUPAC Name |
[(8R,9S,13S,14S,17S)-13-methyl-3-sulfonatooxy-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] sulfate |
InChI |
InChI=1S/C18H24O8S2/c1-18-9-8-14-13-5-3-12(25-27(19,20)21)10-11(13)2-4-15(14)16(18)6-7-17(18)26-28(22,23)24/h3,5,10,14-17H,2,4,6-9H2,1H3,(H,19,20,21)(H,22,23,24)/p-2/t14-,15-,16+,17+,18+/m1/s1 |
InChI Key |
VPLAJGAMHNQZIY-ZBRFXRBCSA-L |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2OS(=O)(=O)[O-])CCC4=C3C=CC(=C4)OS(=O)(=O)[O-] |
Canonical SMILES |
CC12CCC3C(C1CCC2OS(=O)(=O)[O-])CCC4=C3C=CC(=C4)OS(=O)(=O)[O-] |
Origin of Product |
United States |
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